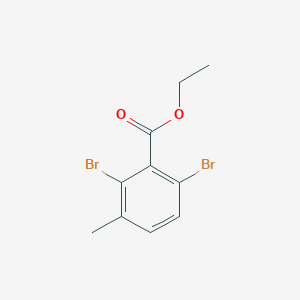

Ethyl 2,6-dibromo-3-methylbenzoate

Description

Ethyl 2,6-dibromo-3-methylbenzoate is a brominated aromatic ester characterized by a benzoate backbone substituted with bromine atoms at the 2- and 6-positions, a methyl group at the 3-position, and an ethyl ester moiety at the carboxylate position. Its molecular formula is C₁₀H₁₀Br₂O₂, with a molecular weight of 338.00 g/mol. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or ligands in coordination chemistry due to its electron-withdrawing bromine substituents and steric bulk from the methyl group . Structural studies of such brominated aromatics often employ crystallographic tools like the SHELX suite for refinement and analysis .

Properties

Molecular Formula |

C10H10Br2O2 |

|---|---|

Molecular Weight |

321.99 g/mol |

IUPAC Name |

ethyl 2,6-dibromo-3-methylbenzoate |

InChI |

InChI=1S/C10H10Br2O2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 |

InChI Key |

BMMOOLIGQKJCCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-dibromo-3-methylbenzoate typically involves the bromination of 3-methylbenzoic acid followed by esterification. The process can be summarized in the following steps:

Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 6 positions of the benzene ring.

Esterification: The resulting 2,6-dibromo-3-methylbenzoic acid is then reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dibromo-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form 2,6-dibromo-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Substitution: Ethyl 2,6-diamino-3-methylbenzoate, ethyl 2,6-dithio-3-methylbenzoate.

Reduction: 2,6-dibromo-3-methylbenzyl alcohol.

Oxidation: Ethyl 2,6-dibromo-3-carboxybenzoate.

Scientific Research Applications

Ethyl 2,6-dibromo-3-methylbenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

Materials Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,6-dibromo-3-methylbenzoate involves its interaction with various molecular targets. The bromine atoms and the ester functional group play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, allowing the introduction of other functional groups into the benzene ring. Additionally, the ester group can participate in nucleophilic acyl substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,6-dibromo-3-methylbenzoate shares functional and structural similarities with other brominated benzoates and phenols. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications:

Table 1: Substituent Comparison of Brominated Aromatic Compounds

| Compound Name | Substituents | Molecular Formula | Key Applications |

|---|---|---|---|

| This compound | 2-Br, 6-Br, 3-CH₃, COOEt | C₁₀H₁₀Br₂O₂ | Synthesis intermediates, ligands |

| 2,6-Dibromo-phenol | 2-Br, 6-Br, 1-OH | C₆H₄Br₂O | Disinfectants, flame retardants |

| Ethyl 3-methylbenzoate | 3-CH₃, COOEt | C₁₀H₁₂O₂ | Solvent, fragrance component |

| 2-Bromo-5-methylbenzoic acid | 2-Br, 5-CH₃, COOH | C₈H₇BrO₂ | Pharmaceutical intermediates |

Key Findings:

Electron-Withdrawing Effects: The bromine atoms in this compound enhance electrophilic substitution resistance compared to non-brominated analogs like ethyl 3-methylbenzoate. This property is critical in reactions requiring directed metalation or Suzuki couplings .

Steric Hindrance : The 3-methyl group introduces steric bulk, reducing reactivity at the 3-position. This contrasts with 2-bromo-5-methylbenzoic acid, where the methyl group at the 5-position minimally impacts ortho-substitution sites.

Solubility: The ethyl ester group improves solubility in organic solvents relative to phenolic analogs like 2,6-dibromo-phenol, which exhibits higher polarity and lower lipid solubility .

Thermal Stability: Brominated aromatics generally exhibit higher thermal stability. This compound decomposes at ~250°C, comparable to 2,6-dibromo-phenol (~230°C) but lower than fully saturated analogs.

Table 2: Physicochemical Properties

| Property | This compound | 2,6-Dibromo-phenol | Ethyl 3-methylbenzoate |

|---|---|---|---|

| Melting Point (°C) | 98–102 (predicted) | 72–74 | 12–14 |

| Boiling Point (°C) | 310–315 (estimated) | 285–290 | 248–250 |

| LogP (Octanol-Water) | 3.8 (calculated) | 2.5 | 2.1 |

| Refractive Index (n₂₀ᴰ) | 1.572 (estimated) | 1.623 | 1.497 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.